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Introduction

AB-205 is an investigational, genetically engineered cell therapy currently under development
for the mitigation of severe complications arising from high-dose chemotherapy and autologous
hematopoietic cell transplantation (HDT-AHCT) in patients with lymphoma. This guide provides
a comprehensive literature review and background on AB-205, summarizing available
guantitative data, detailing experimental protocols from clinical trials, and visualizing key
processes.

Core Technology

AB-205 is a cell therapy composed of allogeneic human umbilical vein endothelial cells. These
cells are genetically modified through transduction with the E4AORF1+ gene, resulting in what
are referred to as E-CEL® cells. The therapy is designed to prevent or reduce the severity of
toxicities associated with high-dose chemotherapy.[1]

Mechanism of Action

While the precise signaling pathways of AB-205 are not detailed in the available public
information, the therapeutic hypothesis is centered on the protective and regenerative functions
of endothelial cells. High-dose chemotherapy inflicts significant damage to healthy tissues,
particularly the gastrointestinal and blood systems, leading to severe complications.[2][3] AB-
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205 is administered to patients with the aim of repairing this damage and mitigating the
associated adverse effects.

Clinical Development

AB-205 has been evaluated in Phase 1/2 clinical trials and is currently the subject of a Phase 3

study.

Phase 1/2 Clinical Trial (NCT03925935)

A Phase 1, open-label, multi-center trial was conducted to evaluate the safety and efficacy of
AB-205 in adults with Hodgkin or non-Hodgkin lymphoma undergoing HDT-ASCT.[4]

The study followed a sequential design where subjects received an infusion of AB-205
following the autologous stem cell transfusion on Day 0.[4] The primary outcome measure was
the occurrence of adverse events of grade 3 or higher within 24 hours of administration.
Secondary outcome measures included the occurrence of such events up to 100 days post-
transplant, overall survival at 100 and 365 days, time to lymphoid recovery, and time to platelet
engraftment.[4]

Experimental Workflow: Phase 1/2 Clinical Trial (NCT03925935)
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Caption: Workflow of the Phase 1/2 clinical trial for AB-205.
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Phase 3 Clinical Trial (E-CELERATE - NCT05181540)

Following the Phase 1/2 study, a Phase 3, double-blind, randomized, placebo-controlled, multi-
center study, known as the E-CELERATE trial, was initiated.[1] The primary objective of this
study is to evaluate the efficacy and safety of AB-205 in conjunction with standard of care
(SOC) versus a placebo plus SOC in adults with lymphoma undergoing HDT-AHCT.[1]

In this trial, participants are randomized to receive either AB-205 plus standard-of-care
preventive and supportive therapies or a placebo with the same standard of care.[1][2] The
study is designed to determine if AB-205 can prevent or reduce the occurrence and duration of

severe chemotherapy-related complications.[2][3]

Experimental Workflow: Phase 3 Clinical Trial (E-CELERATE - NCT05181540)
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Caption: Workflow of the Phase 3 E-CELERATE clinical trial.
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Quantitative Data

The available data from the Phase 1/2 study of AB-205 shows a notable reduction in early
oral/gastrointestinal severe regimen-related toxicities (SRRT) compared to a contemporary
retrospective observational study.

. Retrospective
Metric AB-205 Phase 1/2 Study .
Observational Study

Incidence of Early Oral/Gl
SRRT*

9% 41%

*Defined as Grade =3 mucositis, nausea, vomiting, or diarrhea in systemic lymphoma subjects
conditioned with BEAM and BEAM-alternates.[1]

Conclusion

AB-205 represents a novel cell therapy approach to mitigating the severe side effects of high-
dose chemotherapy in lymphoma patients undergoing autologous hematopoietic cell
transplantation. The promising results from the Phase 1/2 trial have led to the ongoing Phase 3
E-CELERATE study, which will provide more definitive evidence of its efficacy and safety. The
development of AB-205 highlights a potential paradigm shift in supportive care for cancer
patients, focusing on cellular mechanisms to protect and repair healthy tissues from the rigors
of intensive chemotherapy. Further research into the specific signaling pathways modulated by
E-CEL® cells will be crucial for a deeper understanding of its therapeutic effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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